molecular formula C26H45NO18 B1226899 Validamycin H CAS No. 12650-72-5

Validamycin H

Cat. No. B1226899
CAS RN: 12650-72-5
M. Wt: 659.6 g/mol
InChI Key: FSQHOQRBXQDUST-UHFFFAOYSA-N
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Description

Validamycin H is a potent antibiotic that is produced by Streptomyces hygroscopicus var. limoneus. It belongs to the aminoglycoside class of antibiotics and has been widely used in agriculture as a fungicide and insecticide. In recent years, Validamycin H has gained attention for its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Control of Plant Diseases

Validamycin is effective in controlling plant diseases caused by Rhizoctonia spp. It inhibits the synthesis of deoxynivalenol (DON), a mycotoxin and virulence factor, in Fusarium graminearum by decreasing trehalase activity and the production of glucose and pyruvate. This results in dual efficacy against Fusarium head blight (FHB) in wheat: inhibition of DON biosynthesis and induction of host resistance (Li et al., 2019).

Inhibition of Glycometabolism and Chitin Synthesis in Insects

Validamycin significantly inhibits the glycometabolism and chitin synthesis in the common cutworm, Spodoptera litura. It affects larval growth and development, reducing pupation rates and downregulating genes involved in glycolysis, tricarboxylic acid (TCA) cycle, and chitin synthesis (Yu et al., 2021).

Molecular Changes in Diaphorina citri

Validamycin treatment induces molecular changes in Diaphorina citri, a citrus pest. It results in differentially expressed genes (DEGs) mainly involved in small molecule processes, structural molecule activity, and transition metal ion binding. These changes impact chitin metabolism and cuticle synthesis, providing insights into effective pest control mechanisms (Yu et al., 2020).

Environmental Safety Assessment

Validamycin's environmental impact has been assessed, particularly in relation to bacterial and fungal biomass in soil. It's considered a low-toxicity material that can be easily degraded by certain bacteria, indicating minimal environmental disturbance compared to chemical pesticides (Qian et al., 2007).

Agricultural Applications

Validamycin is an important agricultural antibiotic, used extensively in Asia as a rice and wheat protectant against Rhizoctonia solani (Chen et al., 2017). It's also used in capillary zone electrophoresis for the determination of fungicide levels in agriculture (He et al., 2003).

Biosynthesis Research

Studies on the biosynthesis of validamycins have identified key intermediates and pathways in Streptomyces hygroscopicus, providing crucial insights for future antibiotic development and production enhancement (Yu et al., 2005), (Nargotra, 2017).

Biotransformation and Industrial Applications

Validamycin A's biotransformation from validoxylamine A using Streptomyces hygroscopicus has been studied for improved commercial production. This research is vital for large-scale production and cost-effective antibiotic manufacturing (Fan et al., 2013), (Zhou & Zhong, 2015).

Insights into Molecular and Genomic Aspects

Research has delved into the molecular and genomic aspects of validamycin's biosynthesis and its thermo-regulated production in Streptomyces hygroscopicus. Understanding these mechanisms is essential for yield improvement and industrial bioprocess optimization (Wu et al., 2012).

properties

IUPAC Name

2-[[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO18/c28-3-7-1-9(14(32)18(36)13(7)31)27-10-2-8(4-29)24(21(39)15(10)33)45-26-23(41)20(38)17(35)12(44-26)6-42-25-22(40)19(37)16(34)11(5-30)43-25/h1,8-41H,2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQHOQRBXQDUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926921
Record name 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

12650-72-5, 130812-69-0
Record name Validamycin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Validamycin H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130812690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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